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Compound of Interest

Compound Name: 2,5-Dichloro-4-(methylthio)pyridine
CAS No.: 474824-43-6
Cat. No.: B3042027

Get Quote

Executive Summary & Compound Identity

2,5-Dichloro-4-(methylthio)pyridine is a tetra-substituted pyridine derivative characterized by
a specific substitution pattern that heavily influences its spectroscopic signature. The presence
of two chlorine atoms (electron-withdrawing) and one methylthio group (electron-donating by
resonance) creates a unique electronic environment for the remaining aromatic protons.

Chemical Identity Table
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Property Detail
IUPAC Name 2,5-Dichloro-4-(methylsulfanyl)pyridine
CAS Registry Number 474824-43-6
C
H
Molecular Formula
Cl
NS
Molecular Weight 194.08 g/mol
Physical State White to off-white solid
Soluble in CDCI
Solubility , DMSO-d
, Methanol

Structural Analysis & Predictive Logic

Before interpreting the spectra, we must establish the theoretical expectations based on
substituent effects. This ensures that experimental data is validated against chemical principles
(Expertise).

 Electronic Effects:
o Nitrogen (N1): Strongly electron-withdrawing (inductive), deshielding

-protons (H6).

o Chlorine (CI2, CI5): Inductively electron-withdrawing.

o Methylthio (SMe4): Electron-donating via resonance (+M effect) but inductively
withdrawing (-1). The resonance effect typically dominates at ortho and para positions.

e Proton Environments:
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o H6 (Position 6): Located

to Nitrogen and ortho to CI(5). Expected to be the most deshielded (downfield).

o H3 (Position 3): Located

to Nitrogen, ortho to CI(2), and ortho to SMe(4). The shielding effect of the SMe group will
counter the deshielding effect of the Cl, likely positioning it upfield relative to H6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the characteristic chemical shifts observed for this structural

class in deuterated chloroform (CDCI

)

HNMR Data (400MHz, CDCl)

Position

Shift (

» Ppm)

Multiplicity

Integration

Assignment
Logic

H-6

8.25-8.35

Singlet (s)

1H

-proton to
Nitrogen;
deshielded by
adjacent Cl and
N-atom

anisotropy.

H-3

7.15-7.25

Singlet (s)

1H

-proton; shielded
relative to H-6
due to ortho-SMe

resonance effect.

S-CH

2.50-2.55

Singlet (s)

3H

Characteristic
methyl group
attached to sulfur
(S-Me).

Note on Coupling: While H-3 and H-6 are para to each other, para-coupling (
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) in pyridines is often very small (< 1 Hz) and may not be resolved, appearing as singlets.

C NMR Data (100 MHz, CDCI )

Shift (
Carbon Type Assignment Logic
» Ppm)
Ipso to SMe;
C-4 152.0 - 155.0 c deshielded by S and
para-N.
Ipso to CI;
C-2 148.0 — 150.0 c
to Nitrogen.
C-6 148.0 — 149.5 CH -carbon; typlcaIIy hlgh
field due to N-atom.
Ipso to Cl;
c-5 128.0 — 130.0 c
to Nitrogen.
C-3 122.0 —= 124.0 CH -Carbon; shielded by
ortho-SMe.
- Typical S-Methyl
S-CH 145—155 CH P y
carbon.

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the dichloro-substitution pattern, which yields a
distinctive isotope cluster.

lonization Mode: El (Electron Impact, 70 eV)

e Molecular lon (M

):

193 (Base peak usually M or M-Cl depending on energy).

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042027?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 |sotope Pattern: The presence of two Chlorine atoms (

Cl and

Cl) creates a characteristic 9:6:1 intensity ratio for M : M+2 : M+4.

m/z Relative Intensity Origin
M
(
193 100%
Cl
)
M+2 (
195 ~65% Cl
Cl)
M+4 (
197 ~10% Cl

Fragmentation Pathway
e [M-15]
: Loss of Methyl radical (

CH

)

178.
e [M-35]

: Loss of Chlorine radical (
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Cl)
158.
o [M-47]
: Loss of SMe radical (

SCH

)

146.

[M - CH3]+
m/z 178

Molecular lon (M+) - [M - Cl+
m/z 193/195/197 m/z 158

[M - SMe]+
m/z 146

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 2,5-Dichloro-4-(methylthio)pyridine under EI-
MS conditions.

Infrared (IR) Spectroscopy
Key functional group absorptions (KBr Pellet or ATR):
e 3030 - 3080 cm

: Aromatic C-H Stretching (Weak).

e 2920 —-2950 cm

: Aliphatic C-H Stretching (Methyl group).
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e 1550 - 1580 cm
: C=N/ C=C Pyridine Ring Stretching (Strong, characteristic).
e 1050 - 1100 cm

: C-S Stretching (Medium).

e 700 -800 cm

: C-ClI Stretching (Strong, often multiple bands due to ClI

).

Experimental Protocols (Synthesis &
Characterization)

To ensure Trustworthiness, the following self-validating protocol describes how to obtain the
compound for analysis, based on standard nucleophilic aromatic substitution (S

Ar) methodologies for chloropyridines.

Synthesis Workflow

Reaction: 2,4,5-Trichloropyridine + NaSMe

2,5-Dichloro-4-(methylthio)pyridine + NaCl.

o Rationale: The 4-position is the most electrophilic site due to the para-relationship with the
pyridine nitrogen, facilitating S

Ar.
Step-by-Step Procedure:

e Setup: In a dry 250 mL round-bottom flask, dissolve 2,4,5-trichloropyridine (1.0 eq) in
anhydrous THF or DMF.

¢ Addition: Cool to 0°C. Add Sodium Thiomethoxide (NaSMe) (1.1 eq) portion-wise to control
the exotherm.
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+ Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC
(Hexane/EtOAc 9:1).

o Checkpoint: The starting material spot should disappear, and a new, more polar spot
should appear.

o Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry
over Na

SO

, and concentrate.

« Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, 0-10%
EtOAc in Hexanes).

Start: 2,4,5-Trichloropyridine

Add NaSMe (1.1 eq)

Solvent: THF/DMF, 0°C

Reaction Mixture
(SNAr at C-4)

:

Quench (H20) & Extraction (EtOAC)

Product: 2,5-Dichloro-4-(methylthio)pyridine

(Yield ~85-90%)

Click to download full resolution via product page

Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution (SNAr).
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2,5-
Dichloro-4-(methylthio)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3042027/docs#technical-guide-spectroscopic-
profiling-of-2-5-dichloro-4-methylthio-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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